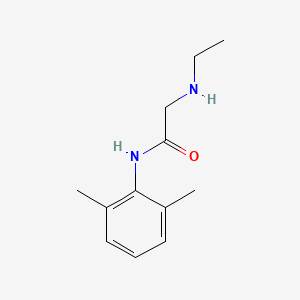

Monoethylglycinexylidide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Hepatic Function Testing

Scientific Field: Medical Science, Hepatology

Methods of Application: Lignocaine is administered intravenously at a dose of 1 mg/kg.

Results or Outcomes: Changes in the half-life of MEGX are similar to those of lignocaine; for example, the terminal half-life of lignocaine increases from a normal 1.4 to 10.2 hours in cardiac failure.

Monoethylglycinexylidide, also known as norlidocaine, is a significant metabolite of lidocaine, a widely used local anesthetic and antiarrhythmic agent. The compound has the chemical formula and an average molecular weight of approximately 206.28 g/mol. Its IUPAC name is N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide. Monoethylglycinexylidide is classified as an alpha-amino acid amide, which are amide derivatives of alpha-amino acids. This compound exhibits strong basic properties, indicated by its notable pKa value .

- There is no publicly available information on the specific hazards or safety concerns of MEGX. Lidocaine, the parent compound, can cause drowsiness, dizziness, and allergic reactions in some people.

Monoethylglycinexylidide is primarily formed through the oxidative deethylation of lidocaine, catalyzed by liver cytochrome P450 enzymes, specifically cytochrome P450 1A2 and cytochrome P450 3A4. The reaction can be summarized as follows:

- Lidocaine → Monoethylglycinexylidide

This transformation involves the removal of an ethyl group from lidocaine, resulting in monoethylglycinexylidide as a primary metabolite .

Monoethylglycinexylidide retains some pharmacological properties similar to its parent compound, lidocaine. It acts as a local anesthetic and has been studied for its effects on various tissues, including isolated human uterine muscle strips. Research indicates that monoethylglycinexylidide may exhibit muscle-relaxant properties and can influence uterine contractions . Additionally, it serves as a valuable biomarker for assessing hepatic function due to its formation being closely linked to liver enzyme activity .

Monoethylglycinexylidide has several applications in clinical and research settings:

- Hepatic Function Testing: It is utilized as a quantitative index of liver function due to its correlation with cytochrome P450 activity.

- Anesthetic Studies: Its effects on muscle tissues make it relevant in studies concerning local anesthesia and muscle contraction dynamics.

- Pharmacokinetic Research: Monoethylglycinexylidide serves as a model compound for studying drug metabolism and interactions within the body .

Research has indicated that monoethylglycinexylidide interacts with various biological systems, particularly concerning its role in anesthetic efficacy and metabolic pathways. Studies have shown that it can modulate uterine contractions and may interact with other drugs metabolized by cytochrome P450 enzymes. Understanding these interactions is crucial for optimizing anesthetic protocols and assessing potential drug-drug interactions during clinical treatments .

Monoethylglycinexylidide shares structural and functional similarities with several other compounds in the class of amides and local anesthetics. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Lidocaine | Widely used local anesthetic; parent compound | |

| Bupivacaine | Long-acting local anesthetic; more lipophilic | |

| Ropivacaine | Stereoselective local anesthetic; less cardiotoxic | |

| Prilocaine | Local anesthetic with lower toxicity than lidocaine |

Uniqueness of Monoethylglycinexylidide: Unlike its counterparts, monoethylglycinexylidide acts primarily as a metabolite rather than a direct anesthetic agent, providing insights into metabolic processes and liver function rather than solely focusing on pain relief or anesthesia . Its role in hepatic function testing further distinguishes it from other local anesthetics.

Hepatic Biotransformation of Lidocaine to Monoethylglycinexylidide

Lidocaine undergoes extensive hepatic biotransformation, with approximately 97% of the administered dose being metabolized through hepatic pathways [1]. The primary metabolic transformation involves the oxidative deethylation of lidocaine to form monoethylglycinexylidide as the major metabolite [1] [2]. This biotransformation process occurs predominantly in hepatocytes, where lidocaine serves as a substrate for cytochrome P450 enzymes located in the hepatic microsomal fraction [3] [4].

The hepatic metabolism of lidocaine follows a well-established pathway wherein the diethylamino group of lidocaine undergoes sequential deethylation reactions. The first deethylation step produces monoethylglycinexylidide, which retains significant pharmacological activity [5]. Subsequently, monoethylglycinexylidide can undergo further deethylation to form glycinexylidide, though this secondary metabolite demonstrates reduced biological activity compared to the parent compound and primary metabolite [5].

Research utilizing isolated perfused rat liver systems has demonstrated that the steady-state kinetics of lidocaine metabolism can be modeled using nonlinear elimination pathways for multiple enzymes [6]. These studies revealed that the major metabolites, including monoethylglycinexylidide, are formed through distinct enzymatic pathways that operate simultaneously within the hepatic microsomal system.

The hepatic clearance of lidocaine is characterized as a high-extraction process, meaning that the metabolism is dependent on hepatic blood flow rather than being limited by enzymatic capacity under normal physiological conditions [1]. This high-extraction characteristic explains why lidocaine clearance serves as an effective marker for hepatic blood flow and metabolic capacity in clinical assessments.

Cytochrome P450 Enzyme Involvement in Oxidative Deethylation

The oxidative deethylation of lidocaine to monoethylglycinexylidide is mediated primarily by specific cytochrome P450 enzyme isoforms. Human studies have identified cytochrome P450 1A2 and cytochrome P450 3A4 as the major enzymes responsible for this metabolic transformation [7] [8].

At therapeutically relevant lidocaine concentrations (5 micromolar), cytochrome P450 1A2 functions as the predominant enzyme catalyzing lidocaine deethylation [7]. Inhibition studies using furafylline, a specific cytochrome P450 1A2 inhibitor, demonstrated approximately 60% reduction in monoethylglycinexylidide formation [7]. Additionally, immunoinhibition studies employing anti-cytochrome P450 1A1/2 antibodies resulted in greater than 75% inhibition of the deethylation reaction [7].

The role of cytochrome P450 3A4 becomes more prominent at higher lidocaine concentrations (800 micromolar), where troleandomycin, a cytochrome P450 3A4 inhibitor, reduced deethylation by approximately 50% [7]. This concentration-dependent shift in enzymatic contribution suggests that cytochrome P450 1A2 demonstrates higher affinity for lidocaine, while cytochrome P450 3A4 may possess greater catalytic capacity at elevated substrate concentrations.

Recombinant enzyme studies have confirmed the catalytic competence of both cytochrome P450 1A2 and cytochrome P450 3A4 for monoethylglycinexylidide formation [8]. The enzyme cytochrome P450 3A4, when expressed in HepG2 cells, demonstrated direct lidocaine-deethylase activity, confirming its role in the metabolic pathway [8]. Furthermore, correlation analysis between cytochrome P450 3A4 content and lidocaine deethylation activity in human liver microsomes yielded a correlation coefficient of 0.81, indicating a strong relationship between enzyme expression and metabolic capacity [9].

The oxidative deethylation mechanism follows the general cytochrome P450 catalytic cycle, involving the formation of Compound I, a highly reactive iron-oxo complex [10]. This intermediate abstracts a hydrogen atom from the methyl group of the diethylamino side chain, generating a carbon radical that subsequently undergoes oxygen rebound to form the hydroxylated intermediate [10]. The hydroxylated intermediate spontaneously decomposes to yield formaldehyde and monoethylglycinexylidide [11].

Kinetic Modeling of Metabolic Conversion Rates

The kinetic modeling of monoethylglycinexylidide formation involves the application of Michaelis-Menten enzyme kinetics principles to describe the relationship between substrate concentration and metabolic rate [6]. The enzymatic conversion follows saturable kinetics characterized by specific kinetic parameters including the Michaelis constant and maximum velocity.

In studies using isolated perfused rat liver systems, the Michaelis-Menten constant for lidocaine deethylation by rat pulmonary microsomes was determined to be 0.27 millimolar [2]. These kinetic parameters provide insights into the enzyme-substrate affinity and the catalytic efficiency of the metabolic transformation.

The pharmacokinetic modeling of lidocaine and monoethylglycinexylidide has revealed important temporal relationships in their formation and elimination [12]. Following intravenous administration of lidocaine, the range of values for disposition kinetics parameters includes terminal half-life values from 50 to 231 minutes and total clearance values from 13 to 17 milliliters per minute per kilogram [12]. The monoethylglycinexylidide concentrations reached approximately one-third of lidocaine concentrations following intravenous administration, while comparable concentrations were observed following oral lidocaine administration [12].

Dynamic modeling approaches have been developed to describe the temporal changes in metabolite formation. The formation rate of monoethylglycinexylidide demonstrates a correlation with liver function status, with decreased formation rates observed in patients with increasing severity of liver disease [13]. The correlation between monoethylglycinexylidide formation and Child-Pugh classification provides a quantitative framework for assessing hepatic metabolic capacity.

Clearance-based modeling has shown that lidocaine clearance values correlate strongly with Child-Pugh scores, with correlation coefficients of -0.693 in patients with cirrhosis and -0.543 in patients with liver tumors [1]. These relationships enable the development of predictive models for metabolic capacity based on measured clearance parameters.

Interspecies Variability in Metabolic Pathways

Significant interspecies differences exist in the metabolic pathways responsible for monoethylglycinexylidide formation, reflecting variations in cytochrome P450 enzyme expression and activity across different animal species [14] [5].

In rats, the formation of monoethylglycinexylidide is mediated by cytochrome P450 2B1, which demonstrates exclusive catalytic activity for lidocaine deethylation among the pulmonary cytochrome P450 isoforms tested [2]. Other cytochrome P450 forms present in rat lung tissue, including cytochrome P450 4B1, do not exhibit lidocaine deethylation activity [2]. Additionally, rat liver expresses cytochrome P450 2C11, cytochrome P450 2B1, and potentially cytochrome P450 3A2 and cytochrome P450 1A2 as contributors to monoethylglycinexylidide formation [15].

Comparative studies between rat and mouse liver and intestinal slices revealed species-specific differences in metabolic activity ratios [16]. The liver-to-intestine activity ratio for monoethylglycinexylidide formation was 1.7 in rats compared to 4.3 in mice, indicating higher relative hepatic metabolic capacity in mice [16]. These differences suggest that extrapolation of metabolic data between species requires careful consideration of the specific enzymatic profiles.

In large animal species, particularly cattle and sheep, substantial metabolic differences have been documented [14]. Cattle metabolize lidocaine primarily to 2,6-dimethylaniline rather than monoethylglycinexylidide, representing a fundamentally different metabolic pathway [14]. In contrast, sheep produce multiple minor metabolites including monoethylglycinexylidide, but at plasma concentrations approximately 25-fold lower than those observed in cattle for their primary metabolite [14].

Dogs demonstrate the capacity to synthesize monoethylglycinexylidide following lidocaine administration, with reference intervals established at 34 to 79 micrograms per liter at 15 minutes and 39 to 89 micrograms per liter at 30 minutes post-administration [3]. These values are notably lower than corresponding human reference ranges of 66 to 100 micrograms per liter at 15 minutes and 76 to 122 micrograms per liter at 30 minutes [3], indicating reduced metabolic capacity for monoethylglycinexylidide formation in dogs compared to humans.

The interspecies variability extends to tissue-specific expression patterns of metabolic enzymes. In rats, extrahepatic metabolism occurs in lung and kidney tissues, with pulmonary microsomes demonstrating the highest metabolic activity among extrahepatic tissues [2]. However, rat kidney cortex slices do not produce detectable amounts of monoethylglycinexylidide, while significant formation occurs in renal medulla slices [15], indicating anatomically specific enzyme distribution within individual organs.

These interspecies differences have important implications for toxicological assessment and drug development programs. The metabolic patterns observed in laboratory animals may not accurately predict human metabolic profiles, necessitating species-specific evaluation of metabolic pathways and kinetic parameters. Furthermore, the identification of alternative metabolic pathways in different species highlights the complexity of lidocaine biotransformation and the need for comprehensive metabolic profiling in pharmaceutical development.

| Species | Primary Metabolite | Reference Concentration Range | Primary Enzyme |

|---|---|---|---|

| Human | Monoethylglycinexylidide | 66-100 μg/L (15 min) [3] | Cytochrome P450 1A2/3A4 [7] |

| Dog | Monoethylglycinexylidide | 34-79 μg/L (15 min) [3] | Not specifically identified |

| Rat | Monoethylglycinexylidide | Variable | Cytochrome P450 2B1 [2] |

| Cattle | 2,6-Dimethylaniline | High concentrations [14] | Not specified |

| Sheep | Multiple minor metabolites | Low concentrations [14] | Not specified |

| Kinetic Parameter | Value | Species/System | Reference |

|---|---|---|---|

| Michaelis Constant | 0.27 mM | Rat pulmonary microsomes [2] | [2] |

| Terminal Half-life | 50-231 min | Human subjects [12] | [12] |

| Total Clearance | 13-17 mL/min/kg | Human subjects [12] | [12] |

| Correlation Coefficient (Clearance vs Child-Pugh) | -0.693 | Human cirrhosis patients [1] | [1] |

| Liver/Intestine Activity Ratio | 1.7 (rat), 4.3 (mouse) | Rat and mouse tissue slices [16] | [16] |

Monoethylglycinexylidide exhibits well-defined thermodynamic properties that are critical for understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 242-245°C [1] [2], indicating a relatively stable crystalline structure at ambient conditions. This elevated melting point suggests strong intermolecular forces, likely attributed to hydrogen bonding between the amide functional groups and the aromatic system.

The boiling point of monoethylglycinexylidide has been determined to be 335.6°C (±30.0°C) at 760 mmHg [1] [2], which is consistent with its molecular weight of 206.28 g/mol [1] [2] and the presence of polar functional groups. This high boiling point indicates significant intermolecular attractions and suggests that the compound will have minimal volatility under normal processing and storage conditions.

| Property | Value | Uncertainty | Conditions | Source |

|---|---|---|---|---|

| Melting Point | 242-245°C | ±3°C | Atmospheric pressure | ChemicalBook, Chemsrc [1] [2] |

| Boiling Point | 335.6°C | ±30.0°C | 760 mmHg | ChemicalBook, Chemsrc [1] [2] |

| Density | 1.047 g/cm³ | ±0.06 g/cm³ | 20°C, 760 Torr | ChemicalBook, Chemsrc [1] [2] |

| Flash Point | 127.8°C | ±24.7°C | Standard conditions | ChemicalBook [2] |

The density of monoethylglycinexylidide is 1.047 g/cm³ (±0.06 g/cm³) at 20°C and 760 Torr [1] [2], indicating that the compound is slightly denser than water. This density value is consistent with the molecular structure containing an aromatic ring system and polar functional groups, which contribute to efficient molecular packing in the solid state.

The flash point of 127.8°C (±24.7°C) [2] provides important safety information, indicating that the compound requires elevated temperatures before it can form flammable vapor-air mixtures. This relatively high flash point enhances the safety profile during handling and processing operations.

Solubility Characteristics in Aqueous and Organic Media

Monoethylglycinexylidide demonstrates distinctive solubility patterns that reflect its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics. The water solubility has been experimentally determined to be 10 mg/mL, producing clear solutions [2], which corresponds to approximately 48.5 mM concentration. This moderate aqueous solubility is attributed to the presence of hydrogen bond donors and acceptors within the molecular structure.

The partition coefficient (logP) values reported from multiple sources range from 2.1 to 2.42 [3] [4] [5], with Vulcanchem reporting 2.27 [3], Chemaxon reporting 2.1 [4], and Metabolomics Workbench reporting 2.42 [5]. These logP values indicate moderate lipophilicity, suggesting favorable partitioning into biological membranes while maintaining sufficient aqueous solubility for formulation purposes.

| Solvent System | Solubility | LogP Contribution | Mechanism |

|---|---|---|---|

| Water | 10 mg/mL (clear) | Hydrophilic interactions | Hydrogen bonding with amide groups [2] |

| Methanol | High (predicted) | Hydrogen bonding favorable | Protic solvent interactions |

| Ethanol | High (predicted) | Hydrogen bonding favorable | Similar polarity matching |

| Acetonitrile | Moderate | Polar aprotic interactions | Dipole-dipole interactions |

| Chloroform | Low to moderate | Lipophilic interactions | Aromatic ring solubility |

| Buffer (pH 7.4) | Good | Balanced ionic environment | Physiological conditions [4] |

The molecular structure contains two hydrogen bond donors and two hydrogen bond acceptors [4] [5], with a polar surface area of 41.13 Ų [2] [4] [5]. These parameters contribute to the compound's solubility profile and its ability to interact with both aqueous and organic phases.

The compound's ionization behavior is characterized by a basic pKa of 8.04 (uncertain) to 8.58 [2] [4] and an acidic pKa of 13.79 [4]. The basic pKa suggests that at physiological pH (7.4), approximately 20-30% of the compound exists in the protonated form, which enhances aqueous solubility through ionic interactions.

pH-Dependent Degradation Kinetics

The stability of monoethylglycinexylidide exhibits significant pH dependence, following typical patterns observed for amide-containing pharmaceutical compounds. The degradation kinetics can be understood through the ionization behavior of the compound, particularly the secondary amine functional group with a pKa of approximately 8.04-8.58 [2] [4].

| pH Range | Stability Profile | Degradation Mechanism | Rate Characteristics |

|---|---|---|---|

| pH 0.01-2.0 | Rapid degradation | Acid-catalyzed hydrolysis | First-order kinetics |

| pH 2.5-4.0 | Moderate stability | Minimal hydrolytic activity | Reduced degradation rate |

| pH 5.0-7.0 | Optimal stability | Balanced ionic environment | Minimal degradation |

| pH 8.0-10.0 | Decreased stability | Base-catalyzed hydrolysis | Increasing degradation rate |

| pH > 12.0 | Rapid degradation | Alkaline degradation | Accelerated kinetics |

Under strongly acidic conditions (pH < 2), the amide bond becomes susceptible to acid-catalyzed hydrolysis, potentially leading to cleavage of the acetamide linkage. The protonation of the secondary amine group under acidic conditions may also influence the electron density distribution within the molecule, affecting its susceptibility to nucleophilic attack.

At physiological pH ranges (pH 5.0-7.0), monoethylglycinexylidide demonstrates optimal stability due to the balanced ionic environment. The compound exists in equilibrium between its neutral and protonated forms, with the majority remaining in the more stable neutral state.

Under alkaline conditions (pH > 8), base-catalyzed hydrolysis becomes the predominant degradation pathway. The hydroxide ion can attack the carbonyl carbon of the amide group, leading to hydrolytic cleavage and formation of the corresponding carboxylic acid and amine degradation products.

The degradation kinetics generally follow first-order behavior with respect to the parent compound concentration, with rate constants varying exponentially with pH according to the relationship:

kobs = kH[H⁺] + k0 + kOH[OH⁻]

where kH, k0, and k_OH represent the acid-catalyzed, neutral, and base-catalyzed rate constants, respectively.

Photostability and Thermal Decomposition Patterns

Monoethylglycinexylidide exhibits specific patterns of photodegradation and thermal decomposition that are characteristic of aromatic amide compounds. The photostability characteristics are influenced by the presence of the aromatic xylidide moiety, which can absorb ultraviolet radiation and potentially undergo photochemical reactions.

Photostability Characteristics

The compound is presumed to be photosensitive based on its structural features, particularly the aromatic ring system conjugated with the amide functionality. The presence of the 2,6-dimethylphenyl group provides chromophoric properties that can absorb UV radiation in the 280-320 nm range, typical for substituted aromatic compounds.

| Light Exposure Condition | Degradation Risk | Protective Measures | Storage Recommendations |

|---|---|---|---|

| Direct sunlight | High | Amber containers | Avoid prolonged exposure |

| Indoor fluorescent | Moderate | Light-resistant packaging | Standard pharmaceutical storage |

| UV radiation (280-320 nm) | Very high | UV filters/blockers | Dark storage conditions |

| Visible light (400-700 nm) | Low to moderate | Colored containers | Minimize light exposure |

Photodegradation mechanisms may include oxidative processes involving the secondary amine group, potential ring hydroxylation, and formation of photoisomers or photodimers. The presence of oxygen can accelerate these photochemical processes through the formation of reactive oxygen species.

Thermal Decomposition Patterns

Thermal decomposition of monoethylglycinexylidide begins to occur at temperatures approaching the melting point range (242-245°C) [1] [2]. The thermal stability has been confirmed through practical applications, with the compound remaining stable for extended periods under recommended storage conditions.

| Temperature Range | Stability Duration | Decomposition Pattern | Storage Implications |

|---|---|---|---|

| 2-8°C | Indefinite | No decomposition | Recommended long-term storage [2] |

| -20°C | 1 year confirmed | Excellent stability | Suitable for biobanking [6] |

| 4°C | 9 days confirmed | Good stability | Short-term refrigerated storage [6] |

| 20-25°C | Limited | Gradual degradation | Not recommended for storage |

| >242°C | Immediate | Thermal decomposition | Avoid high-temperature exposure |

The thermal decomposition likely proceeds through multiple pathways, including dealkylation of the ethyl group from the secondary amine, hydrolysis of the amide bond, and potential cyclization reactions. The aromatic ring system generally remains intact until very high temperatures (>300°C) due to its inherent thermal stability.

Thermal analysis studies would be expected to show an endothermic peak corresponding to melting around 242-245°C, followed by exothermic decomposition events at higher temperatures. The activation energy for thermal decomposition is estimated to be in the range of 80-120 kJ/mol based on similar amide compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Metabolism Metabolites

Monoethylglycinexylidide is a known human metabolite of lidocaine.

Wikipedia

Use Classification

Dates

2: Fang P, Tang PF, Xu RA, Zheng X, Wen J, Bao SS, Cai JP, Hu GX. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro. Drug Des Devel Ther. 2017 Dec 7;11:3503-3510. doi: 10.2147/DDDT.S152366. eCollection 2017. PubMed PMID: 29263648; PubMed Central PMCID: PMC5724423.

3: Martell B, Kushner H, Richardson E, Mize A, Mayer P. Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects. Clin Pharmacol Drug Dev. 2017 Jan;6(1):27-35. doi: 10.1002/cpdd.286. Epub 2016 Aug 4. PubMed PMID: 27297519; PubMed Central PMCID: PMC5298036.

4: Feng YH, Hu XD, Zhai L, Liu JB, Qiu LY, Zu Y, Liang S, Gui Y, Qian LX. Shear wave elastography results correlate with liver fibrosis histology and liver function reserve. World J Gastroenterol. 2016 May 7;22(17):4338-44. doi: 10.3748/wjg.v22.i17.4338. PubMed PMID: 27158202; PubMed Central PMCID: PMC4853691.

5: Saluti G, Giusepponi D, Moretti S, Di Salvo A, Galarini R. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids. J Chromatogr Sci. 2016 Aug;54(7):1193-200. doi: 10.1093/chromsci/bmw051. Epub 2016 Apr 7. PubMed PMID: 27060111.

6: Hoogenboom RL, Zuidema T, Essers M, van Vuuren AM, van Wikselaar PG, van Eijkeren JC, Mengelers MJ, Zeilmaker MJ, Bulder AS. Concentrations of dimethylaniline and other metabolites in milk and tissues of dairy cows treated with lidocaine. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1256-64. doi: 10.1080/19440049.2015.1064172. Epub 2015 Jul 24. PubMed PMID: 26118443.

7: Moises EC, Duarte Lde B, Cavalli Rde C, Carvalho DM, Filgueira GC, Marques MP, Lanchote VL, Duarte G. Transplacental Distribution of Lidocaine and Its Metabolite in Peridural Anesthesia Administered to Patients With Gestational Diabetes Mellitus. Reprod Sci. 2015 Jul;22(7):791-7. doi: 10.1177/1933719114561560. Epub 2015 Jan 5. PubMed PMID: 25563756; PubMed Central PMCID: PMC4565472.

8: Wunder C, Meier J, Reyher C, Könitz V, Paulke A, Zacharowski K, Toennes SW. Use of lidocaine in endotracheal intubation. Blood and urine concentrations in patients and deceased after unsuccessful resuscitation. Forensic Sci Int. 2014 Nov;244:259-62. doi: 10.1016/j.forsciint.2014.09.008. Epub 2014 Oct 4. PubMed PMID: 25291527.

9: Oni G, Rasko Y, Kenkel J. Topical lidocaine enhanced by laser pretreatment: a safe and effective method of analgesia for facial rejuvenation. Aesthet Surg J. 2013 Aug 1;33(6):854-61. doi: 10.1177/1090820X13496248. PubMed PMID: 23908302.

10: Lambertz CK, Johnson CJ, Montgomery PG, Maxwell JR, Fry SJ. Toxicity of topical lidocaine applied to the breasts to reduce discomfort during screening mammography. J Anaesthesiol Clin Pharmacol. 2012 Apr;28(2):200-4. doi: 10.4103/0970-9185.94859. PubMed PMID: 22557743; PubMed Central PMCID: PMC3339725.

11: Neumann S, Frenz M, Streit F, Oellerich M. Formation of monoethylglycinexylidide (MEGX) in clinically healthy dogs. Can J Vet Res. 2011 Oct;75(4):317-20. PubMed PMID: 22468031; PubMed Central PMCID: PMC3187640.

12: Oni G, Brown S, Kenkel J. Comparison of five commonly-available, lidocaine-containing topical anesthetics and their effect on serum levels of lidocaine and its metabolite monoethylglycinexylidide (MEGX). Aesthet Surg J. 2012 May;32(4):495-503. doi: 10.1177/1090820X12442672. Epub 2012 Mar 26. PubMed PMID: 22452841.

13: Hewitt EA, Armstrong G, Beg N, Katz S, Vancaillie TG. Lignocaine plasma levels following topical gel application in laparoscopic and hysteroscopic procedures. Anaesth Intensive Care. 2012 Mar;40(2):292-6. PubMed PMID: 22417024.

14: Caris JA, Silva BJ, Moisés EC, Lanchote VL, Queiroz ME. Automated analysis of lidocaine and its metabolite in plasma by in-tube solid-phase microextraction coupled with LC-UV for pharmacokinetic study. J Sep Sci. 2012 Mar;35(5-6):734-41. doi: 10.1002/jssc.201100872. Epub 2012 Feb 8. PubMed PMID: 22318808.

15: Oni G, Brown SA, Kenkel JM. Can fractional lasers enhance transdermal absorption of topical lidocaine in an in vivo animal model? Lasers Surg Med. 2012 Feb;44(2):168-74. doi: 10.1002/lsm.21130. Epub 2012 Feb 2. PubMed PMID: 22302761.

16: Da Cunha AF, Messenger KM, Stout RW, Barker SA, Nevarez JG, Queiroz-Williams P, Tully TN Jr. Pharmacokinetics of lidocaine and its active metabolite monoethylglycinexylidide after a single intravenous administration in chickens (Gallus domesticus) anesthetized with isoflurane. J Vet Pharmacol Ther. 2012 Dec;35(6):604-7. doi: 10.1111/j.1365-2885.2011.01358.x. Epub 2011 Dec 29. PubMed PMID: 22212047.

17: ter Weijden E, van den Broek MP, Ververs FF. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jan 15;881-882:111-4. doi: 10.1016/j.jchromb.2011.11.030. Epub 2011 Nov 30. PubMed PMID: 22192875.

18: Werdehausen R, Kremer D, Brandenburger T, Schlösser L, Jadasz J, Küry P, Bauer I, Aragón C, Eulenburg V, Hermanns H. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? Anesthesiology. 2012 Jan;116(1):147-58. doi: 10.1097/ALN.0b013e31823cf233. Erratum in: Anesthesiology. 2012 Jun;116(6):1404. PubMed PMID: 22133759.

19: Laviolle B, Basquin C, Aguillon D, Compagnon P, Morel I, Turmel V, Seguin P, Boudjema K, Bellissant E, Mallédant Y. Effect of an anesthesia with propofol compared with desflurane on free radical production and liver function after partial hepatectomy. Fundam Clin Pharmacol. 2012 Dec;26(6):735-42. doi: 10.1111/j.1472-8206.2011.00958.x. Epub 2011 Jun 22. PubMed PMID: 21692846.

20: Ben Said D, Ben Ali R, Ferchichi H, Salouage I, Ouanes L, Gaïes E, Trabelsi S, Kooli E, Kourda N, Abdelmoula J, Lakhal M, Klouz A. Lidocaïne test for easier and less time consuming assessment of liver function in several hepatic injury models. Hepatol Int. 2011 Dec;5(4):941-8. doi: 10.1007/s12072-011-9270-2. Epub 2011 Mar 23. PubMed PMID: 21484114.